3-Methylazetidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLAEUFQUOXALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468266 | |

| Record name | 3-methylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256931-54-1 | |

| Record name | 3-methylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylazetidin-3-ol: A Key Building Block in Modern Drug Discovery

Foreword: The Rise of Small Rings in Medicinal Chemistry

In the landscape of contemporary drug design, the pursuit of novel chemical space with favorable physicochemical properties is paramount. Small, strained ring systems, once viewed as synthetically challenging curiosities, have emerged as powerful tools for medicinal chemists. Among these, the azetidine scaffold has proven to be particularly valuable. Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, offering a level of conformational constraint that can significantly enhance binding affinity and selectivity for biological targets. This guide provides an in-depth exploration of a particularly important derivative: 3-Methylazetidin-3-ol. By introducing a tertiary alcohol onto the strained four-membered ring, this building block combines the structural benefits of the azetidine core with a versatile functional handle, opening new avenues for molecular design and optimization. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic intermediate.

Structural and Physicochemical Profile

This compound is a saturated, four-membered heterocyclic compound featuring a nitrogen atom, a methyl group, and a hydroxyl group, both substituted at the C3 position. The inherent ring strain of the azetidine core, estimated to be around 25-26 kcal/mol, governs much of its reactivity and conformational behavior.[1] The presence of a tertiary alcohol introduces a key functional group for further derivatization and a potential hydrogen bond donor/acceptor, while the methyl group adds a small lipophilic feature.

The compound is most commonly supplied and handled as its hydrochloride salt, which enhances stability and improves its physical handling characteristics as a solid.

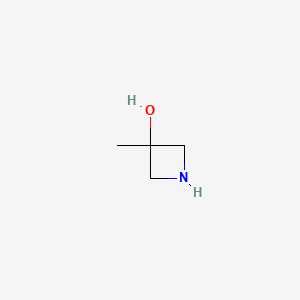

Core Structure

Caption: 2D Structure of this compound.

Physicochemical Data

The empirical data for this compound is primarily available for its hydrochloride salt, which is the common commercial form.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 256931-54-1 | 124668-46-8 | [2][3] |

| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO | [2] |

| Molecular Weight | 87.12 g/mol | 123.58 g/mol | [2] |

| Appearance | Solid, Semi-solid, or Liquid | White to off-white solid | [2][4] |

| Melting Point | Data not available in cited literature | Data not available in cited literature | |

| Boiling Point | Data not available in cited literature | Data not available in cited literature | |

| Storage Conditions | Freezer, under -20°C, sealed in dry, dark place | 2-8°C, under inert atmosphere | [2][5] |

| Purity (Typical) | ≥95% | ≥97% | [2][5] |

Spectroscopic Characterization

Definitive, publicly available spectra for this compound are scarce. However, Certificates of Analysis from commercial suppliers confirm that ¹H NMR and Mass Spectrometry data are consistent with the proposed structure.[4] The following are expected characteristics based on the structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple. The two methylene (CH₂) groups on the azetidine ring are diastereotopic due to the chiral center at C3, and would likely appear as complex multiplets. The methyl group would present as a singlet. The N-H and O-H protons may appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. In the hydrochloride salt form, the N-H proton signal would be significantly downfield.

-

¹³C NMR Spectroscopy: The spectrum should display four distinct carbon signals: one for the methyl group, two for the non-equivalent ring methylenes, and one for the quaternary C3 carbon bearing the hydroxyl group.

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M+) at m/z = 87 for the free base may be weak or absent, which is common for alcohols.[6] Fragmentation would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 72, or loss of water (M-18) to give a fragment at m/z = 69. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also a common pathway for tertiary alcohols.[6][7]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3400 cm⁻¹, an N-H stretch in a similar region (often sharper), and C-H stretching vibrations just below 3000 cm⁻¹.

Synthesis of this compound

Representative Synthetic Workflow

The following workflow outlines a logical and field-proven approach to the synthesis, starting from commercially available materials.

Caption: Representative workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a composite procedure based on analogous syntheses of N-Boc protected azetidinols and subsequent deprotection.[5][9]

Step 1 & 2: Synthesis of tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Causality: This two-step, one-pot approach begins with the reaction of a primary amine (in this case, generated in situ or using a surrogate) with an epichlorohydrin equivalent. The subsequent addition of a base promotes an intramolecular S_N2 reaction. The bulky nitrogen substituent (often a benzyl or benzhydryl group used in older syntheses) provides steric hindrance that favors the formation of the four-membered azetidine ring over intermolecular polymerization.[8] Using a Boc-protected starting material simplifies the process and subsequent deprotection.

-

To a stirred solution of tert-butylamine (1.0 eq) in a suitable solvent such as isopropanol at 0-5 °C, slowly add 2-(chloromethyl)-2-methyloxirane (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress is monitored by TLC or LC-MS for the consumption of the epoxide. This step forms the amino alcohol intermediate, 1-(tert-butylamino)-3-chloro-2-methylpropan-2-ol.

-

Add a base such as sodium hydroxide (2.0-3.0 eq) as a concentrated aqueous solution.

-

Heat the mixture to reflux and stir for 3-6 hours to effect the intramolecular cyclization.

-

After cooling, the product, N-tert-butyl-3-hydroxy-3-methylazetidine, is extracted into an organic solvent (e.g., dichloromethane).

-

The crude product is then N-protected. To the solution of the crude azetidine in THF, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 18 hours.

-

After reaction completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Step 3: Deprotection to this compound Hydrochloride

Causality: The Boc group is labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbonyl oxygen of the carbamate, which facilitates its cleavage to release the free amine, tert-butanol, and carbon dioxide. Using HCl in a solvent like dioxane or diethyl ether has the advantage of directly precipitating the desired product as its hydrochloride salt.[10]

-

Dissolve the purified tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add a solution of 4M HCl in 1,4-dioxane (3.0-5.0 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is fully consumed.

-

The product, this compound hydrochloride, will typically precipitate from the reaction mixture as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dominated by the nucleophilicity of the secondary amine and the reactivity of the tertiary alcohol, all influenced by the underlying strain of the azetidine ring.

-

N-Alkylation/N-Acylation: The nitrogen atom is a potent nucleophile and readily undergoes alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct.[11] This is the most common transformation used to incorporate the motif into a larger molecule.

-

O-Acylation/O-Alkylation: The tertiary hydroxyl group can be acylated or alkylated, though typically requires stronger conditions than the nitrogen. For instance, O-acylation can be achieved with an acyl chloride in the presence of a strong base like sodium hydride after N-protection.

-

Ring-Opening Reactions: The strain energy of the azetidine ring makes it susceptible to ring-opening by various nucleophiles, although it is significantly more stable than an analogous aziridine.[1] This reactivity is often exploited in synthetic chemistry but must be considered as a potential degradation pathway under certain conditions (e.g., strong Lewis acids).

Applications in Drug Development

The this compound motif is a valuable building block in medicinal chemistry, primarily due to its role as a rigid scaffold and a bioisosteric replacement for other common chemical groups.[12][13]

A Bioisostere for Improved Properties

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 3-hydroxy-3-methylazetidine group can be considered a constrained, polar bioisostere for moieties like a gem-dimethyl group or a tert-butyl group, but with significantly different properties.

-

Solubility Enhancement: Replacing a lipophilic group (like a tert-butyl) with the polar 3-hydroxy-3-methylazetidine moiety can substantially increase the aqueous solubility of a drug candidate, a critical parameter for oral bioavailability.

-

Metabolic Stability: The quaternary carbon at the C3 position is sterically hindered and not susceptible to oxidation, which can block a potential site of metabolism.

-

Vectorial Orientation: The rigid azetidine ring projects the hydroxyl and methyl groups, and any substituent attached to the nitrogen, in well-defined vectors in 3D space. This conformational constraint can lock a molecule into a bioactive conformation, increasing potency and reducing off-target effects.

A Privileged Scaffold in Kinase Inhibitors

Azetidine derivatives are frequently found in modern kinase inhibitors.[14][15] The nitrogen atom often serves as an attachment point for a linker or a group that projects into a specific pocket of the kinase active site. While a specific marketed drug containing the this compound moiety is not prominently cited, numerous patents from major pharmaceutical companies like Janssen and AstraZeneca describe classes of kinase inhibitors (e.g., JAK inhibitors, tyrosine kinase inhibitors) that incorporate substituted azetidin-3-ol scaffolds.[1][10][14][15] In these contexts, the azetidine ring helps to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule while maintaining the crucial geometry for potent enzyme inhibition.

Conclusion

This compound represents a sophisticated building block that embodies several key principles of modern medicinal chemistry. Its strained, rigid framework provides a unique platform for conformational control, while the embedded tertiary alcohol offers both a functional handle for derivatization and a means to modulate polarity and solubility. The synthetic accessibility, though requiring careful control of reaction conditions, is well-established within the broader class of azetidinols. For drug development professionals, understanding the properties, synthesis, and reactivity of this scaffold is essential for unlocking its potential in the design of next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

-

Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. American Chemical Society. (2021-09-01). [Link]

-

This compound hydrochloride. Acros Pharmatech. [Link]

- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

Azetidines of pharmacological interest. PubMed. (2021-06-29). [Link]

- US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors.

- WO2003092595A3 - Tyrosine kinase inhibitors.

- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. ResearchGate. [Link]

-

Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. PubMed. [Link]

-

Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis, Inc.. [Link]

-

New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. ResearchGate. (2008-01-01). [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

-

Janssen Biotech Drug Patent Portfolio - Pharsight. GreyB. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. (2021-03-25). [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. (2011-12-18). [Link]

-

Certificate of Analysis. Thermo Fisher Scientific. [Link]

-

This compound hydrochloride. Acros Pharmatech. [Link]

- Azetidine and pyrrolidine parp1 inhibitors and uses thereof.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. (2023-01-21). [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Patents Assigned to Janssen Biotech, Inc. Justia Patents. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]

-

ASTRAZENECA branded and generic drugs, international patents. DrugPatentWatch. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. (2023-10-24). [Link]

-

1H NMR Spectroscopy. Thieme. [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. (2012-01-01). [Link]

-

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. (2005-01-01). [Link]

-

Coupling constants for 1H and 13C NMR. University of California, Irvine. [Link]

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. (2023-11-30). [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

- US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

-

Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. ResearchGate. (2003-01-01). [Link]

-

Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry. [Link]

-

This compound. Axios Research. [Link]

-

T 0573/03 (Azetidine-2-carboxylic acid/ASTRAZENECA) 02-08-2005. European Patent Office. (2005-08-02). [Link]

- US4054542A - Amine-epichlorohydrin polymeric compositions.

Sources

- 1. astrazeneca.com [astrazeneca.com]

- 2. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 3. This compound - CAS - 124668-46-8 | Axios Research [axios-research.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 10. pharsight.greyb.com [pharsight.greyb.com]

- 11. benchchem.com [benchchem.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 15. WO2003092595A3 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solid-State Physical Properties of 3-Methyl-3-Azetidinol

Foreword: The Critical Nature of Solid-State Characterization

In modern pharmaceutical development, the active pharmaceutical ingredient (API) is not merely a molecule; it is a precisely engineered material. Its solid-state properties—the arrangement of molecules in a crystal lattice, their thermal behavior, and their interaction with solvents—are as critical to a drug's success as its pharmacological activity. An incomplete understanding of these physical characteristics can lead to catastrophic failures in manufacturing, stability, and bioavailability.

This guide focuses on 3-methyl-3-azetidinol, a valuable heterocyclic building block whose utility in medicinal chemistry is significant.[1] While its molecular structure is simple, the journey from a synthesized powder to a well-characterized solid form suitable for drug development is complex. This document serves as a comprehensive methodological roadmap for the rigorous solid-state characterization of 3-methyl-3-azetidinol, grounding every recommendation in the principles of scientific integrity and regulatory compliance. We will not just list protocols; we will explore the causal links between experimental choices and the quality of data obtained, ensuring a self-validating system of analysis.

Foundational Physicochemical Profile

Before delving into advanced characterization, a baseline profile of 3-methyl-3-azetidinol is essential. This initial data, often a combination of experimental and predicted values, informs subsequent analytical strategies. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the tertiary amine) within a strained four-membered ring suggests a high potential for strong intermolecular interactions, which are likely to dictate its solid-state behavior.

Table 1: Physicochemical Properties of 3-Methyl-3-Azetidinol

| Property | Value | Source / Comment |

| Appearance | White solid | [1] |

| Molecular Formula | C₄H₉NO | [2][3] |

| Molecular Weight | 87.12 g/mol | [2] |

| Boiling Point | 157.4 ± 15.0 °C | Predicted[1] |

| Density | 1.057 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 14.57 ± 0.20 | Predicted[1] |

| Storage | Sealed, dry, <-20°C, dark | [1] |

The Core Characterization Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully comprehend the solid state of a pharmaceutical compound. A robust characterization relies on the synergistic application of multiple orthogonal methods. The following workflow is designed to build a complete, regulatory-compliant picture of 3-methyl-3-azetidinol's solid form.

Sources

- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 3. enamine.net [enamine.net]

An In-depth Technical Guide to 3-Methylazetidin-3-ol: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-methylazetidin-3-ol, a valuable saturated heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique structural and physicochemical properties of this versatile scaffold.

Core Molecular Attributes

This compound is a four-membered heterocyclic compound containing a nitrogen atom, a tertiary alcohol, and a methyl group at the C3 position. The strained azetidine ring imparts distinct conformational constraints and physicochemical properties that are increasingly sought after in drug design.

IUPAC Name, CAS, and SMILES

A clear and unambiguous identification of this chemical entity is paramount for researchers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number (Free Base) | 256931-54-1 |

| CAS Number (HCl Salt) | 124668-4-8 |

| SMILES (Free Base) | CC1(CNC1)O |

| SMILES (HCl Salt) | CC1(CNC1)O.Cl |

Physicochemical Properties

The introduction of the 3-methyl-3-ol moiety onto the azetidine scaffold offers a unique combination of properties beneficial for drug discovery programs. The tertiary alcohol provides a hydrogen bond donor and acceptor, enhancing polarity and potentially improving aqueous solubility. The methyl group can provide a strategic vector for interaction with hydrophobic pockets in target proteins.

Synthesis of this compound

The synthesis of 3-functionalized azetidines, including this compound, can be challenging due to the inherent ring strain of the four-membered ring system. However, several reliable synthetic routes have been established. A common and effective strategy involves the ring expansion of a corresponding aziridine precursor.

Synthetic Workflow: Aziridine Ring Expansion

A prevalent method for synthesizing 3-substituted azetidines involves the rearrangement of 2-bromomethyl-2-methylaziridines. This approach leverages the thermodynamic preference for the formation of the less strained azetidine ring.[1]

Experimental Protocol: Synthesis of N-protected 3-Bromo-3-methylazetidine

The following protocol is adapted from literature procedures for the synthesis of a key intermediate to this compound.[1]

Step 1: Synthesis of 2-Bromomethyl-2-methylaziridine Intermediate

-

To a solution of 2-methylpropenal in an appropriate solvent, add a primary amine (e.g., 4-methylbenzylamine) in the presence of a Lewis acid such as titanium(IV) chloride and a base like triethylamine to form the corresponding imine.

-

The crude imine is then subjected to bromination to yield the α,β-dibromo imine.

-

Reductive cyclization of the dibromo imine with a reducing agent like sodium borohydride affords the 2-bromomethyl-2-methylaziridine.

Step 2: Thermal Ring Expansion to 3-Bromo-3-methylazetidine

-

The 2-bromomethyl-2-methylaziridine intermediate is dissolved in a suitable solvent such as acetonitrile.

-

The solution is heated to reflux to induce a thermal ring expansion.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the crude 3-bromo-3-methylazetidine can be purified by column chromatography.

Step 3: Hydrolysis to this compound

-

The purified 3-bromo-3-methylazetidine is treated with an aqueous base to facilitate nucleophilic substitution of the bromide with a hydroxyl group, yielding the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the methyl group. The ring protons typically appear as multiplets in the region of 3-4 ppm. The methyl protons would present as a singlet further upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the quaternary carbon bearing the hydroxyl and methyl groups, the two equivalent methylene carbons of the azetidine ring, and the methyl carbon.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C3 (quaternary) | ~60-70 |

| C2/C4 (CH₂) | ~45-55 |

| CH₃ | ~20-30 |

Note: These are estimated chemical shift ranges and can vary based on the solvent and N-substituent.

Reactivity and Functionalization

This compound offers two primary sites for chemical modification: the secondary amine of the azetidine ring and the tertiary hydroxyl group at the C3 position. This dual reactivity makes it a versatile scaffold for building molecular complexity.

N-Functionalization

The secondary amine of the azetidine ring can undergo a variety of common transformations, allowing for the introduction of diverse substituents.

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

N-Acylation: Reaction with acyl chlorides or anhydrides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides.

-

Boc-Protection: Protection with di-tert-butyl dicarbonate (Boc₂O) is a common strategy to modulate reactivity during subsequent synthetic steps.[2][3]

O-Functionalization and C3-Substitution

The tertiary alcohol at the C3 position can also be functionalized, often proceeding through the formation of a stable carbocation intermediate under acidic conditions. This allows for the introduction of various nucleophiles at the C3 position.[4][5]

-

O-Alkylation (Etherification): Brønsted acid-catalyzed reaction with alcohols can lead to the formation of 3-alkoxy-3-methylazetidines.[4]

-

Friedel-Crafts-type Reactions: Reaction with electron-rich (hetero)aromatics in the presence of a Lewis or Brønsted acid can form 3-aryl-3-methylazetidines.[5]

Applications in Drug Discovery and Medicinal Chemistry

The azetidine motif is increasingly recognized as a valuable component in the design of novel therapeutic agents. Its constrained nature can offer advantages in terms of pre-organizing substituents for optimal binding to biological targets and improving metabolic stability compared to more flexible acyclic analogues.

Azetidines as Bioisosteres

The 3-substituted azetidine scaffold can serve as a bioisosteric replacement for other common functionalities in drug molecules, such as gem-dimethyl groups or carbonyls, while introducing favorable physicochemical properties like increased polarity and reduced lipophilicity.

Case Study: Azetidine Derivatives as Triple Reuptake Inhibitors (TRIs)

Derivatives of 3-substituted azetidines have been explored as triple reuptake inhibitors, which modulate the levels of serotonin, norepinephrine, and dopamine in the brain and have potential as antidepressant agents.[6] While not this compound itself, this research highlights the utility of the 3-substituted azetidine core in generating neurologically active compounds. The synthetic strategies employed in these studies often involve the initial preparation of a 3-functionalized azetidine core, which is then elaborated.[6]

Conclusion

This compound is a highly valuable and versatile building block for contemporary drug discovery. Its unique three-dimensional structure, combined with the dual reactivity of the azetidine nitrogen and the C3-hydroxyl group, provides a powerful platform for the synthesis of novel chemical entities with desirable pharmacological properties. A thorough understanding of its synthesis, reactivity, and strategic application will continue to fuel the development of the next generation of therapeutics.

References

- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.

- Carins, T. (2020). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. International Journal of Pharmaceutical Research, 12(4).

- Szabó, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Google Patents. (n.d.). US8207355B2 - Method for preparing azetidine derivatives.

- MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules.

- O'Neil, I. A., et al. (2019). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 17(33), 7794-7806.

-

Morressier. (2019, August 29). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. Retrieved from [Link]

-

ResearchGate. (2023, January 11). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

CORE. (n.d.). Synthesis of 3-functionalized 3-methylazetidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. Retrieved from [Link]

- Ombito, J. O., & Singh, G. S. (2016). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2016(1), 202-241.

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 4. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]

- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Methylazetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Methylazetidin-3-ol hydrochloride (CAS No: 124668-46-8), a key building block in modern medicinal chemistry. Recognizing the importance of this reagent in the synthesis of novel therapeutics, this document delves into its solubility and stability characteristics. The insights and protocols herein are designed to empower researchers to handle, utilize, and formulate this compound with a foundation of scientific rigor.

Introduction and Physicochemical Profile

This compound hydrochloride is a heterocyclic compound featuring a strained four-membered azetidine ring. This structural motif is of significant interest in drug discovery due to its ability to impart unique conformational constraints and desirable physicochemical properties to parent molecules. As a hydrochloride salt, its properties are dictated by both the organic base and the associated counter-ion.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 124668-46-8 | [1][2][3] |

| Molecular Formula | C₄H₁₀ClNO | [2][4] |

| Molecular Weight | 123.58 g/mol | [2][4] |

| Appearance | White to off-white solid | [4][5] |

| Storage Conditions | 2-8°C under inert gas (e.g., Argon or Nitrogen) | [5] |

The recommended storage conditions suggest a potential sensitivity to atmospheric conditions, particularly moisture, and elevated temperatures. One supplier notes that the compound is stable under normal temperature and pressure but may be hydrolyzed in moist air[6].

Solubility Profile: A Predictive and Experimental Approach

A thorough understanding of a compound's solubility is fundamental to its application in synthesis, formulation, and biological assays. As a hydrochloride salt of a small, polar molecule containing a hydroxyl group and a tertiary amine, this compound hydrochloride is anticipated to be highly soluble in aqueous media and polar protic solvents. Its solubility is expected to decrease in less polar organic solvents.

While specific quantitative solubility data is not extensively published, a systematic experimental determination is crucial for any research application.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound hydrochloride in various solvents. This method is designed to be self-validating by ensuring equilibrium is reached.

Step 1: Solvent Selection

-

Select a range of solvents relevant to potential applications, including:

-

Aqueous buffers (e.g., pH 4.5, 7.4, 9.0)

-

Purified Water

-

Methanol, Ethanol

-

Acetonitrile

-

Dichloromethane

-

Toluene

-

Step 2: Sample Preparation

-

Add an excess amount of this compound hydrochloride to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

Step 3: Equilibration

-

Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours). A preliminary kinetic study can determine the time required to reach equilibrium.

Step 4: Sample Collection and Preparation

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

Step 5: Quantification

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable mass spectrometer (LC-MS)[7][8][9].

-

Quantify the concentration against a standard curve of known concentrations of this compound hydrochloride.

Step 6: Data Reporting

-

Express the solubility in mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Chemical Stability and Degradation Pathways

The stability of this compound hydrochloride is a critical parameter for ensuring its quality, shelf-life, and the integrity of reactions in which it is a reactant. Forced degradation studies are essential for identifying potential degradation products and understanding the compound's intrinsic stability[10].

Predicted Degradation Pathways

Based on the structure of this compound hydrochloride and literature on related azetidine compounds, several degradation pathways can be postulated[11][12]. The strained azetidine ring is susceptible to nucleophilic attack, particularly under acidic or basic conditions, which could lead to ring-opening.

One key degradation mechanism for other azetidine-containing molecules involves the formation of a reactive azetidinium ion, which is then susceptible to nucleophilic attack[11][12]. In the case of this compound, this could be initiated by protonation of the hydroxyl group under acidic conditions, followed by loss of water to form a tertiary carbocation that is stabilized by the nitrogen atom, forming an azetidinium species. This intermediate can then react with nucleophiles present in the medium (e.g., water, hydroxide).

Caption: Postulated acid-catalyzed degradation pathway.

Protocol for a Forced Degradation Study

A comprehensive forced degradation study should expose the compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines[10][13].

Objective: To identify the degradation products and degradation pathways of this compound hydrochloride.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Validated stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products)

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in 0.1 M HCl.

-

Incubate at 60°C for a specified time (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH.

-

Incubate at 60°C for a specified time.

-

At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% H₂O₂.

-

Keep at room temperature for a specified time.

-

Analyze samples at regular intervals by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines[14].

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and control samples at a designated time point.

-

Analysis of Results:

-

The chromatograms from the stressed samples should be compared to that of an unstressed control.

-

The percentage of degradation should be calculated.

-

Peak purity analysis of the parent peak should be performed to ensure the method is stability-indicating.

-

Mass spectrometry (LC-MS/MS) can be used to identify the mass of the degradation products, which can aid in structure elucidation.

Summary and Recommendations

This compound hydrochloride is a valuable, yet potentially sensitive, chemical intermediate. Its hydrochloride salt form suggests good aqueous solubility, but this should be experimentally verified for specific applications. The compound's stability, particularly its susceptibility to hydrolysis, necessitates careful handling and storage in a dry, inert atmosphere[6].

For researchers and drug development professionals, it is imperative to:

-

Verify solubility in relevant solvent systems before use in synthesis or formulation.

-

Conduct forced degradation studies to understand the intrinsic stability of the molecule and any drug candidates derived from it. This is a critical step in developing robust formulations and analytical methods[10].

-

Store the compound under the recommended conditions (2-8°C, inert atmosphere) to ensure its long-term integrity.

By adhering to these principles of scientific integrity and thorough characterization, the full potential of this compound hydrochloride as a building block for innovative pharmaceuticals can be realized.

References

-

Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available from: [Link][11]

-

Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Published September 5, 2021. Available from: [Link][12]

-

degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-pathway. Ask this paper | Bohrium. Published September 1, 2021. Available from: [Link][15]

-

Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Genentech. Available from: [7]

-

III Analytical Methods. Japan International Cooperation Agency. Available from: [Link][8]

-

Forced Degradation Studies. MedCrave online. Published December 14, 2016. Available from: [Link][10]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link][13]

-

China this compound HYDROCHLORIDE Manufacturers & Suppliers. Sandoo. Available from: [Link][1]

-

1-Methylazetidin-3-ol | C4H9NO | CID 13813927. PubChem - NIH. Available from: [Link][16]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available from: [Link][14]

-

Regular Article. Physical Chemistry Research. Published November 19, 2023. Available from: [Link][17]

Sources

- 1. sandoopharma.com [sandoopharma.com]

- 2. chemscene.com [chemscene.com]

- 3. 124668-46-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound HYDROCHLORIDE CAS#: 124668-46-8 [m.chemicalbook.com]

- 6. cphi-online.com [cphi-online.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. env.go.jp [env.go.jp]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. physchemres.org [physchemres.org]

Whitepaper: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery

Abstract: The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in medicinal chemistry.[1][2] Initially overshadowed by its β-lactam cousins, the unique conformational rigidity and favorable physicochemical properties conferred by the azetidine moiety have established it as a privileged scaffold in the design of novel therapeutics.[3][4] This guide provides an in-depth analysis of the diverse biological activities of substituted azetidines, exploring their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential across oncology, infectious diseases, and neurology. We will delve into the causality behind synthetic strategies and evaluation protocols, offering a technical resource for researchers and drug development professionals aiming to leverage this versatile scaffold.

The Azetidine Advantage in Medicinal Chemistry

The utility of the azetidine ring in drug design stems from a unique combination of structural and chemical properties. As the smallest stable nitrogen-containing saturated heterocycle, its inherent ring strain and non-planar geometry offer a powerful tool for medicinal chemists.[5]

-

Conformational Rigidity: The azetidine scaffold restricts the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[5] This rigidity allows for the precise spatial orientation of substituents, which is critical for optimizing interactions within a target's binding pocket.[6]

-

Improved Physicochemical Properties: Incorporation of an azetidine moiety can favorably modulate key drug-like properties. It often leads to reduced lipophilicity (logP) and increased aqueous solubility compared to more flexible aliphatic or larger ring systems, which can enhance pharmacokinetic profiles.[7]

-

Metabolic Stability: The scaffold can enhance metabolic stability by blocking sites susceptible to metabolic degradation or by orienting the molecule away from metabolic enzymes.[7]

-

Vectorial Exit Point: The azetidine ring serves as an excellent three-dimensional scaffold, providing novel exit vectors for substituents that can explore previously inaccessible regions of a target's binding site, a key strategy in fragment-based drug design.[4]

These attributes have led to the successful incorporation of azetidines into numerous approved drugs and clinical candidates, validating their importance in modern therapeutic development.[8]

Anticancer Activity: Targeting Critical Signaling Pathways

Substituted azetidines have demonstrated significant potential as targeted anticancer agents, primarily through the inhibition of key signaling proteins involved in tumor growth and survival.[2][9]

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical oncogenic transcription factor that is persistently activated in a wide range of human cancers, including breast cancer.[10] Its inhibition is a major therapeutic goal.

Mechanism of Action: Novel azetidine-based compounds have been developed as highly potent, irreversible inhibitors of STAT3.[10] These compounds function by covalently binding to specific cysteine residues (Cys426 and Cys468) within the STAT3 protein.[10] This irreversible binding prevents STAT3 activation (phosphorylation), dimerization, and subsequent translocation to the nucleus, thereby blocking the transcription of genes essential for tumor cell proliferation, survival, and angiogenesis. The selectivity for STAT3 over other STAT family members, like STAT1 or STAT5, highlights the precision of this targeted approach.[10]

Methodology:

-

Reaction Setup: To a solution of the appropriate Schiff base (10 mmol) in dry benzene (80 mL), add triethylamine (1.01 g, 10 mmol).

-

Causality: Anhydrous solvent and an inert atmosphere are critical to prevent hydrolysis of the highly reactive chloroacetyl chloride and the intermediate ketene. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. [11]2. Cycloaddition: Cool the mixture in an ice bath. Add a solution of chloroacetyl chloride (1.13 g, 10 mmol) in dry benzene (20 mL) dropwise over 30 minutes with constant stirring. After addition, allow the reaction to warm to room temperature and stir for 10-12 hours.

-

Causality: Dropwise addition at low temperature helps to control the exothermic reaction and minimize side-product formation. The triethylamine first reacts with chloroacetyl chloride to generate a reactive ketene in situ, which then undergoes the [2+2] cycloaddition with the C=N bond of the imine to form the four-membered azetidinone ring. [11]3. Work-up: A precipitate of triethylamine hydrochloride will form. Remove the salt by filtration. Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (2 x 50 mL), 5% NaHCO3 solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Causality: The washing steps are essential to remove unreacted starting materials and byproducts. The HCl wash removes any remaining triethylamine, the NaHCO3 wash neutralizes any acidic impurities, and the brine wash helps to remove residual water from the organic layer.

-

-

Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol.

-

Causality: Recrystallization is a standard method for purifying solid organic compounds to yield a high-purity product.

-

-

Validation: Confirm the structure of the synthesized compound using spectroscopic methods (IR, ¹H NMR, Mass Spectrometry) and elemental analysis.

-

Causality: This is the self-validating step. IR spectroscopy should show a characteristic C=O stretch for the β-lactam ring (approx. 1740-1780 cm⁻¹). ¹H NMR will confirm the proton environment and the formation of the azetidine ring, and mass spectrometry will confirm the molecular weight of the final product. [11]

-

Biological Assay: Antimicrobial Susceptibility Testing by Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized azetidine compound against a specific bacterial strain.

Methodology:

-

Preparation: Prepare a stock solution of the test azetidine compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

-

Causality: DMSO is used as it can dissolve a wide range of organic compounds and is generally inert towards bacteria at low concentrations. The 0.5 McFarland standard ensures a consistent starting concentration of bacteria (approx. 1.5 x 10⁸ CFU/mL) for reproducible results.

-

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of test concentrations (e.g., 100 µg/mL down to 0.098 µg/mL).

-

Causality: Serial dilution creates a concentration gradient that allows for the precise determination of the lowest concentration that inhibits growth.

-

-

Inoculation: Dilute the standardized bacterial inoculum and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Causality: This specific bacterial concentration is the standard for MIC testing and ensures that the observed inhibition is not due to an insufficient number of bacteria.

-

-

Controls (Self-Validation):

-

Positive Control: A well containing bacteria in MHB with no compound. This well should show turbidity (growth).

-

Negative Control: A well containing MHB and the compound at the highest concentration, but no bacteria. This well should remain clear.

-

Solvent Control: A well containing bacteria in MHB with DMSO at the highest concentration used in the test wells. This ensures the solvent itself is not inhibiting bacterial growth.

-

Standard Drug Control: A row of wells with a known antibiotic (e.g., ampicillin) to validate the susceptibility of the bacterial strain used. [12]5. Incubation & Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Causality: Incubation provides the necessary conditions for bacterial growth. Visual inspection is a reliable and standard method for determining the endpoint.

-

Conclusion and Future Outlook

The azetidine scaffold has proven to be a remarkably versatile and powerful tool in the pursuit of novel therapeutics. [3][13]Its unique ability to impart conformational rigidity and favorable drug-like properties has enabled the development of potent and selective agents against a wide array of biological targets. [14]From irreversible STAT3 inhibitors in oncology to novel anti-mycobacterial agents that circumvent resistance, the potential of substituted azetidines is vast. [10][15]Future research will undoubtedly focus on developing more efficient and stereoselective synthetic routes to access novel, highly functionalized azetidines. [16][17]As our understanding of disease pathways deepens, the rational design of azetidine-containing molecules, guided by detailed SAR and mechanistic studies, will continue to yield promising clinical candidates for treating some of the most challenging human diseases.

References

-

Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (2019-08-12). Available from: [Link]

-

Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed. (2022-05-28). Available from: [Link]

-

Antibacterial Actions of Some New Easy Azetidinone Derivatives - AIP Publishing. Available from: [Link]

-

Examples of azetidine‐containing bioactive molecules and tandem allylic substitution strategies - ResearchGate. Available from: [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27). Available from: [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily. (2019-08-10). Available from: [Link]

-

Azetidines of pharmacological interest - PubMed. (2021-06-29). Available from: [Link]

-

Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC - NIH. Available from: [Link]

-

Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Available from: [Link]

-

Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed. Available from: [Link]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Azetidine analogs synthesis and characterization for antimicrobial activity. (2024-09-21). Available from: [Link]

-

Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC. Available from: [Link]

-

7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety - PubMed. Available from: [Link]

-

Biologically active azetidines. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Available from: [Link]

-

Example of azetidinones exhibiting anticancer activity. - ResearchGate. Available from: [Link]

-

Synthesis of Azetidines. Available from: [Link]

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. Available from: [Link]

-

Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF - ResearchGate. Available from: [Link]

-

VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. Available from: [Link]

-

LSZ - Wikipedia. Available from: [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025-08-02). Available from: [Link]

-

Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis | Journal of Neuropathology & Experimental Neurology | Oxford Academic. (2022-05-06). Available from: [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020-12-22). Available from: [Link]

-

Azetidine – Knowledge and References - Taylor & Francis. Available from: [Link]

-

Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - Johns Hopkins University. Available from: [Link]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - NIH. Available from: [Link]

-

Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Muthanna Journal of Pure Science. (2020-10-14). Available from: [Link]

Sources

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. benchchem.com [benchchem.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Azetidines - Enamine [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sciencedaily.com [sciencedaily.com]

- 17. researchgate.net [researchgate.net]

The Ascendant Role of 3-Methylazetidin-3-ol: A Technical Guide for the Modern Medicinal Chemist

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tactic for optimizing molecular properties and unlocking novel chemical space. Among these, the azetidine motif has garnered significant attention for its ability to impart favorable physicochemical characteristics, such as improved solubility and metabolic stability, while offering a rigidifying element for ligand-target interactions. This in-depth technical guide focuses on a particularly valuable derivative: 3-methylazetidin-3-ol. We will delve into its synthesis, unique properties, and strategic applications as a heterocyclic building block, providing field-proven insights and detailed experimental protocols to empower researchers in the rational design of next-generation therapeutics.

The Strategic Value of the Azetidine Scaffold in Drug Design

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, is increasingly utilized in medicinal chemistry.[1] Its compact and rigid nature can lead to a lower entropic penalty upon binding to a biological target. Furthermore, the nitrogen atom provides a convenient handle for introducing diverse substituents and can act as a hydrogen bond acceptor, influencing aqueous solubility and permeability. When incorporated into a larger molecule, the azetidine moiety can serve as a non-classical bioisostere for more common groups, offering a unique vector in three-dimensional space and potentially altering the metabolic profile of the parent compound.[1][2]

This compound: A Privileged Building Block

This compound distinguishes itself from other azetidine derivatives through the presence of a tertiary alcohol and a methyl group at the C3 position. This unique substitution pattern offers several advantages for the drug development professional.

Physicochemical Properties and Structural Features

Rationale for Use: The Causality Behind its Selection

The decision to incorporate this compound into a drug candidate is often driven by the following strategic considerations:

-

Improved Metabolic Stability: The quaternary center at the C3 position can block potential sites of metabolism, such as oxidation, that might occur in analogous compounds.[4][5] The methyl group can shield the hydroxyl group from enzymatic degradation.

-

Enhanced Aqueous Solubility: The polar hydroxyl group can significantly improve the water solubility of a compound, a critical parameter for oral bioavailability.

-

Fine-tuning of Lipophilicity: The interplay between the hydrophilic hydroxyl group and the lipophilic methyl group allows for a nuanced adjustment of the molecule's overall lipophilicity, which is crucial for balancing permeability and solubility.

-

Conformational Restriction and Vectorial Orientation: The rigid azetidine ring, combined with the defined stereochemistry at C3, provides a specific vector for substituents, allowing for precise orientation within a target's binding site. This conformational constraint can lead to higher binding affinity and selectivity.

Synthesis of this compound and its Derivatives

The synthesis of 3-substituted azetidin-3-ols can be achieved through various routes, often involving the cyclization of an appropriately substituted acyclic precursor. A common strategy involves the reaction of an epoxide with an amine.

Illustrative Synthetic Pathway

A plausible and efficient synthesis of this compound involves the reaction of a suitable epoxide, such as 2-methyl-2,3-epoxypropan-1-ol, with a protected amine, followed by intramolecular cyclization.

N-Protection: A Critical Step for Derivatization

For subsequent functionalization, the nitrogen atom of this compound is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group. This prevents unwanted side reactions at the nitrogen and allows for selective manipulation of the hydroxyl group.

Key Reactions and Applications in Medicinal Chemistry

The true utility of this compound lies in its versatility as a scaffold for building more complex molecules. The hydroxyl group can be functionalized in numerous ways, while the azetidine nitrogen, after deprotection, can be acylated or alkylated.

Derivatization of the Hydroxyl Group

The tertiary alcohol of N-Boc-3-methylazetidin-3-ol can undergo a variety of reactions, including:

-

Etherification: Formation of ethers by reaction with alkyl halides or under Mitsunobu conditions.

-

Esterification: Acylation with acid chlorides or anhydrides to form esters.

-

Displacement: Activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution.

Functionalization of the Azetidine Nitrogen

Following the removal of the N-protecting group, the secondary amine is readily available for a range of transformations:

-

N-Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents) to form amides and sulfonamides.

-

N-Alkylation: Direct alkylation with alkyl halides or reductive amination with aldehydes or ketones.

Case Study: Incorporation into MEK Inhibitors

A notable application of this compound is in the synthesis of allosteric MEK inhibitors. In the supporting information for the discovery of XL518 (GDC-0973), the synthesis of 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-methylazetidin-3-ol is described.[6] This example highlights the use of the azetidine nitrogen for amide bond formation to connect the building block to a complex aromatic system. The 3-methyl-3-hydroxy functionality in this context likely contributes to the overall physicochemical properties and potentially engages in specific interactions within the MEK binding site.

Experimental Protocols

The following protocols are illustrative and based on established chemical principles for the synthesis and derivatization of azetidines. Researchers should always adhere to appropriate laboratory safety procedures.

Synthesis of N-Boc-3-methylazetidin-3-ol (Illustrative)

This protocol is a conceptual adaptation of known methods for the N-Boc protection of amino alcohols.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.

-

Boc Anhydride Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-methylazetidin-3-ol.

N-Acylation of this compound (General Procedure)

This protocol outlines a standard method for the acylation of the azetidine nitrogen.

-

Amine Salt Neutralization (if starting from hydrochloride): If using this compound hydrochloride, dissolve it in a suitable solvent (e.g., DCM) and add a base such as triethylamine (2.2 eq) to liberate the free amine.

-

Acylating Agent Addition: To the solution of the free amine at 0 °C, add the desired acid chloride (1.1 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Data Presentation

The following table summarizes the key identification and characterization data for a representative derivative of this compound, as reported in the literature.

| Compound | Molecular Formula | Mass Spectrometry (MS (EI)) (MH+) | 1H NMR (400 MHz, CDCl3) δ (ppm) | Reference |

| 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-methylazetidin-3-ol | C17H14F3IN2O2 | 463 | 8.31 (br s, 1H), 7.40 (d, 1H), 7.33 (d, 1H), 7.15-7.11 (m, 1H), 6.85-6.78 (m, 1H), 6.65-6.59 (m, 1H), 4.24-4.04 (m, 4H), 1.55 (s, 3H) | [6] |

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a rigid, strained ring system with a C3-quaternary center bearing both a hydroxyl and a methyl group provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The ability to fine-tune solubility, metabolic stability, and conformational rigidity makes it an attractive scaffold for addressing common challenges in drug development. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound, empowering researchers to strategically employ this building block in the design of innovative and effective therapeutics.

References

Sources

- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to Azetidines in Pharmacology and Drug Discovery

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and favorable physicochemical properties, rendering it an increasingly attractive component in the design of novel therapeutics. This technical guide offers a comprehensive exploration of the multifaceted role of azetidines in pharmacology and drug discovery. We will delve into the core chemical properties and synthetic methodologies, analyze their diverse pharmacological applications with a focus on mechanism of action, and discuss their strategic implementation as bioisosteres and scaffolds for library development. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to navigate the therapeutic potential of this important class of compounds.

Introduction: The Rise of a Strained Scaffold

Historically, the synthesis of the strained four-membered azetidine ring presented considerable challenges, which limited its exploration in drug discovery programs.[1][2][3] However, recent advancements in synthetic organic chemistry have unlocked efficient and versatile methodologies for the construction and functionalization of this unique heterocycle.[4][5][6] The growing interest in azetidines stems from their ability to impart a range of desirable properties to bioactive molecules.

The constrained nature of the azetidine ring offers a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[7] This rigidity can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.[7] Furthermore, the presence of the nitrogen atom provides a handle for synthetic modification and can influence key pharmacokinetic parameters such as solubility and metabolic stability.[8][9] Consequently, azetidines are no longer viewed as mere curiosities of strained-ring chemistry but as valuable building blocks in the medicinal chemist's toolkit.[10][11]

This guide will provide a holistic overview of the azetidine scaffold, from its fundamental properties to its application in cutting-edge drug discovery.

Physicochemical Properties and Structural Features

The azetidine ring is a saturated heterocycle with the molecular formula C₃H₇N.[12] Its four-membered ring structure results in significant angle strain, which influences its chemical reactivity and conformational preferences.[6]

| Property | Value | Source |

| Molecular Weight | 57.09 g/mol | [12] |

| pKa (of conjugate acid) | 11.3 | [12] |

| Ring Strain | ~25.4 kcal/mol | [6] |

The nitrogen atom in the azetidine ring is basic and can be readily protonated at physiological pH. This feature can be exploited to enhance aqueous solubility and modulate interactions with biological targets. The puckered conformation of the azetidine ring provides a three-dimensional exit vector for substituents, allowing for the exploration of chemical space in a manner that is distinct from more common five- and six-membered rings.[9]

Synthetic Strategies: Accessing the Azetidine Core

The construction of the azetidine ring has been a subject of intense research, leading to the development of several powerful synthetic methods.[13] The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.

Cycloaddition Reactions

[2+2] cycloaddition reactions represent one of the most direct approaches to the azetidine core.[2][14] The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, has emerged as a particularly powerful tool for the synthesis of functionalized azetidines.[4] Recent developments in visible-light photocatalysis have made this reaction more accessible and applicable to a wider range of substrates.[4]

Intramolecular Cyclizations

Intramolecular ring-closing reactions of γ-amino alcohols or related precursors are a common and reliable method for azetidine synthesis. These reactions often proceed via nucleophilic substitution and can be promoted by a variety of reagents. Palladium-catalyzed intramolecular C(sp³)–H amination has also been developed as a modern and efficient strategy for constructing the azetidine ring.[6]

Strain-Release Functionalization

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[5] This approach allows for the introduction of a wide range of functional groups at the C3 position of the azetidine ring.

Experimental Protocol: Visible Light-Mediated Aza Paternò-Büchi Reaction for Azetidine Synthesis [4]

This protocol provides a general procedure for the synthesis of functionalized azetidines via a visible light-enabled aza Paternò-Büchi reaction.

Materials:

-

Imine precursor

-

Alkene precursor

-

Photocatalyst (e.g., Iridium or Ruthenium complex)

-

Solvent (e.g., Dichloromethane or Acetonitrile)

-

Visible light source (e.g., Blue LED lamp)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel equipped with a magnetic stir bar, dissolve the imine precursor, alkene precursor, and photocatalyst in the chosen solvent under an inert atmosphere.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.

-